2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid
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Overview
Description
2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid is an organic compound that belongs to the class of aryloxyacetic acids This compound is characterized by the presence of a dichlorophenoxy group attached to an acetic acid moiety, which is further linked to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid typically involves the following steps:
Formation of 2,3-Dichlorophenoxyacetic Acid: This is achieved by reacting 2,3-dichlorophenol with chloroacetic acid in the presence of a base such as potassium carbonate in a solvent like acetone.
Acylation Reaction: The 2,3-dichlorophenoxyacetic acid is then reacted with an appropriate amino acid derivative under acylation conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aryloxyacetic acid derivatives.
Scientific Research Applications
2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid involves its interaction with specific molecular targets. It is believed to mimic natural auxins, which are plant hormones, thereby disrupting normal plant growth processes. This leads to uncontrolled growth and eventual plant death . The compound may also interact with enzymes or receptors in biological systems, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A well-known herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic Acid: Another herbicide with additional chlorine atoms.
Uniqueness
2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid is unique due to its specific substitution pattern and the presence of an amino acid derivative. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
7501-76-0 |
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Molecular Formula |
C14H17Cl2NO4 |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
2-[[2-(2,3-dichlorophenoxy)acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H17Cl2NO4/c1-8(2)6-10(14(19)20)17-12(18)7-21-11-5-3-4-9(15)13(11)16/h3-5,8,10H,6-7H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
WBRGURJQCBXFRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)COC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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